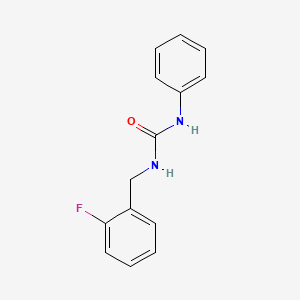

1-(2-Fluorobenzyl)-3-phenylurea

Description

Properties

Molecular Formula |

C14H13FN2O |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-phenylurea |

InChI |

InChI=1S/C14H13FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18) |

InChI Key |

UHVDQNGPVPUFRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorobenzyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzylamine with phenyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The general reaction scheme is as follows:

2-Fluorobenzylamine+Phenyl isocyanate→1-(2-Fluorobenzyl)-3-phenylurea

Industrial Production Methods

Industrial production of 1-(2-Fluorobenzyl)-3-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives.

Substitution: Substituted urea compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

1-(2-Fluorobenzyl)-3-phenylurea has been studied for its inhibitory effects on receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. Its ability to inhibit these pathways makes it a candidate for anticancer therapies. For instance, studies have demonstrated that compounds with similar urea structures exhibit promising anticancer activity due to their interaction with various molecular targets involved in tumor growth and metastasis .

Antimalarial Activity

Research has indicated that urea derivatives, including those similar to 1-(2-Fluorobenzyl)-3-phenylurea, can exhibit antimalarial properties. A study reported the synthesis of various phenylurea derivatives that showed activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) highlighted that modifications at the urea moiety could enhance biological activity while maintaining selectivity against mammalian cells .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models have been employed to predict the biological activity of 1-(2-Fluorobenzyl)-3-phenylurea and its derivatives based on their chemical structure. Such analyses help in understanding how different substituents on the urea moiety influence the compound's efficacy and safety profile. For example, lipophilicity has been identified as a critical factor affecting the antimalarial activity of related compounds .

Agrochemical Applications

Pesticidal Properties

Urea derivatives are also explored for their agrochemical applications, particularly as pesticides. The unique properties of 1-(2-Fluorobenzyl)-3-phenylurea allow it to interact effectively with biological targets in pests, potentially leading to novel pest control agents . The effectiveness of these compounds often hinges on their ability to penetrate biological membranes and disrupt metabolic processes in target organisms.

Synthesis and Optimization Studies

Synthetic Methodologies

The synthesis of 1-(2-Fluorobenzyl)-3-phenylurea can be achieved through various methodologies, often involving straightforward one-pot reactions that avoid complex purification processes such as column chromatography. Optimizing reaction conditions, such as solvent choice and temperature, has been shown to significantly affect yield and purity .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-(2-Fluorobenzyl)-3-phenylurea | Anticancer | TBD | TBD |

| Related Urea Derivative | Antimalarial | 0.09 | 54 |

| Phenyl Urea Derivative | Pesticidal | TBD | TBD |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of urea derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that further exploration of structural modifications could lead to more potent anticancer agents.

Case Study 2: Antimalarial Drug Development

In another investigation focusing on antimalarial drug development, a series of phenylurea derivatives were synthesized and tested against Plasmodium falciparum. The results indicated that specific substitutions at the urea position led to increased activity and selectivity, paving the way for new therapeutic options against malaria .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylurea moiety can interact with specific binding sites.

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Electronegativity : The 2-fluorobenzyl group in 1-(2-fluorobenzyl)-3-phenylurea enhances hydrogen-bonding capacity compared to chloro or methoxy substituents, influencing solubility and crystallinity .

- Bioactivity : Forchlorfenuron’s 2-chloropyridinyl group confers plant growth regulatory activity but may lead to undesirable metabolites in crops . In contrast, the 2-fluorobenzyl moiety in 1-(2-fluorobenzyl)-3-phenylurea is critical for its role in riociguat’s mechanism as a soluble guanylate cyclase stimulator .

Pharmaceutical Relevance

- Riociguat: Incorporates 1-(2-fluorobenzyl)-3-phenylurea as a core structure, leveraging fluorine’s electronegativity for improved binding to the NO-sGC pathway .

Crystal Structure and Intermolecular Interactions

Q & A

Q. What are the standard synthetic routes for 1-(2-Fluorobenzyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions between fluorobenzylamine derivatives and phenyl isocyanate. A common method involves stepwise addition of 2-fluorobenzylamine to phenyl isocyanate under anhydrous conditions, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Reaction optimization includes controlling temperature (25–40°C) and solvent choice (e.g., glyme or THF), with yields ranging from 67% to 93% depending on substituent bulkiness . Post-synthesis purification via recrystallization (ethanol or glyme) or column chromatography (silica gel, gradient elution) is critical to isolate the pure product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 1-(2-Fluorobenzyl)-3-phenylurea?

- IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (urea) at ~1650 cm⁻¹, and aromatic C-F vibrations (~1220 cm⁻¹) .

- NMR :

- ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.4 ppm), urea NH (δ ~8.1 ppm, broad), and CH₂ from the fluorobenzyl group (δ ~4.3 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~155 ppm and fluorinated aromatic carbons (J coupling ~245 Hz) .

Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 259.1 (calculated for C₁₄H₁₂FN₂O⁺) .

Q. What strategies improve the solubility of 1-(2-Fluorobenzyl)-3-phenylurea in aqueous buffers for in vitro assays?

The compound’s low aqueous solubility (logP ~2.8) can be addressed by:

- Co-solvents (e.g., DMSO ≤1% v/v).

- Micellar encapsulation using surfactants like Tween-80.

- Structural modifications, such as adding polar substituents (e.g., hydroxyl groups) to the phenyl ring, though this may alter bioactivity .

Advanced Research Questions

Q. How does 1-(2-Fluorobenzyl)-3-phenylurea interact with biological targets like HDAC or EphA2, and what computational tools validate these interactions?

Molecular docking studies (AutoDock Vina, Schrödinger Suite) suggest the fluorobenzyl group occupies hydrophobic pockets in HDAC enzymes, while the urea moiety forms hydrogen bonds with catalytic residues (e.g., Asp101 in HDAC1). MD simulations (GROMACS) over 100 ns reveal stable binding (RMSD <2 Å) . Competitive inhibition assays (IC₅₀ ~0.8–2.4 µM against HDAC isoforms) corroborate computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Discrepancies in IC₅₀ values (e.g., HCT116 vs. MCF7 cells) may arise from:

Q. What role do hydrogen-bonding networks play in the stability of 1-(2-Fluorobenzyl)-3-phenylurea’s crystal structure, and how does this affect its bioactivity?

X-ray crystallography (CCDC 2005876) reveals intermolecular N-H···O=C hydrogen bonds (2.8–3.1 Å) between urea groups, stabilizing the lattice. This rigidity enhances binding to targets like EphA2 by pre-organizing the pharmacophore. Temperature-dependent solubility studies (25–37°C) correlate lattice stability with reduced aggregation in biological matrices .

Methodological Insights

Q. What analytical workflows are recommended for quantifying 1-(2-Fluorobenzyl)-3-phenylurea in complex biological matrices?

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Systematic modifications include:

- Fluorine position : 2-F vs. 3-F substitution alters steric bulk and electronic effects (Hammett σₚ ~0.06).

- Urea linker replacement : Thiourea or carbamate analogs reduce metabolic liability but may decrease solubility.

- Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance HDAC inhibition (ΔIC₅₀ ~40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.